

A Comparative Guide to TRK Inhibitors: Trk-IN-14, Larotrectinib, and Entrectinib

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Compound of Interest

Compound Name: Trk-IN-14

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This guide provides a comprehensive comparison of the Tropomyosin Receptor Kinase (TRK) inhibitors **Trk-IN-14**, Larotrectinib, and Entrectinib. The information is intended to assist researchers in evaluating these compounds for their studies.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.^{[1][2]} Aberrant activation of TRK signaling, often through gene fusions involving the NTRK genes, is an oncogenic driver in a wide range of adult and pediatric cancers.^{[1][2]} This has led to the development of targeted TRK inhibitors as a promising therapeutic strategy.^{[3][4]}

Larotrectinib and Entrectinib are first-generation TRK inhibitors that have received regulatory approval for the treatment of NTRK fusion-positive solid tumors.^{[5][6]} **Trk-IN-14** is described as a potent TRK inhibitor, though publicly available quantitative efficacy data is limited.^[2] This guide aims to provide a detailed comparison of these three inhibitors based on available preclinical and clinical data.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for **Trk-IN-14**, Larotrectinib, and Entrectinib.

Table 1: Biochemical and Cellular Potency (IC50 values)

Inhibitor	Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Cell Line
Trk-IN-14	TRK	Data not publicly available	Data not publicly available	-
Larotrectinib	TrkA	5 - 11[7]	~20-30 in NTRK fusion-positive cells	KM12 (TPM3-NTRK1)[8]
TrkB	5 - 11[7]			
TrkC	5 - 11[7]			
Entrectinib	TrkA	1 - 5[7]	1.7 in KM12 cells	KM12 (TPM3-NTRK1)[9]
TrkB	1 - 5[7]			
TrkC	1 - 5[7]			
ROS1	0.2[7]			
ALK	1.6[7]			

Note: The potency of **Trk-IN-14** is described as "potent" in available literature, but specific IC50 values are not publicly disclosed. The compound is referenced as compound X-47 in patent WO2012034091A1.[2]

Table 2: Kinase Selectivity

Inhibitor	Primary Targets	Other Notable Targets
Trk-IN-14	TRK family	Data not publicly available
Larotrectinib	TrkA, TrkB, TrkC	Highly selective for TRK family[7]
Entrectinib	TrkA, TrkB, TrkC	ROS1, ALK[5][10]

Mechanism of Action

Larotrectinib and Entrectinib are both ATP-competitive inhibitors that bind to the ATP-binding pocket of the TRK kinase domain, thereby blocking downstream signaling.[5] Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK proto-oncogenes.[5][10] The precise mechanism of **Trk-IN-14** is not detailed in publicly available sources, but as a TRK inhibitor, it is presumed to function in a similar ATP-competitive manner.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

- Recombinant human TrkA, TrkB, or TrkC kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
- The test compound (e.g., **Trk-IN-14**, Larotrectinib, or Entrectinib) is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
 - Radiometric assay: Using radiolabeled ATP (γ -³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®).

- Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.
- The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

- Cancer cells harboring an NTRK gene fusion (e.g., KM12 cells with TPM3-NTRK1) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).
- The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- Cell viability is assessed using one of the following methods:
 - MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
 - CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescent signal is measured.
- The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.

- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells containing an NTRK fusion.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- The mice are randomized into treatment and control groups.
- The treatment group receives the test compound (e.g., administered orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
- Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).
- The body weight of the mice is also monitored as an indicator of toxicity.
- At the end of the study, the tumors are excised and weighed.
- The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

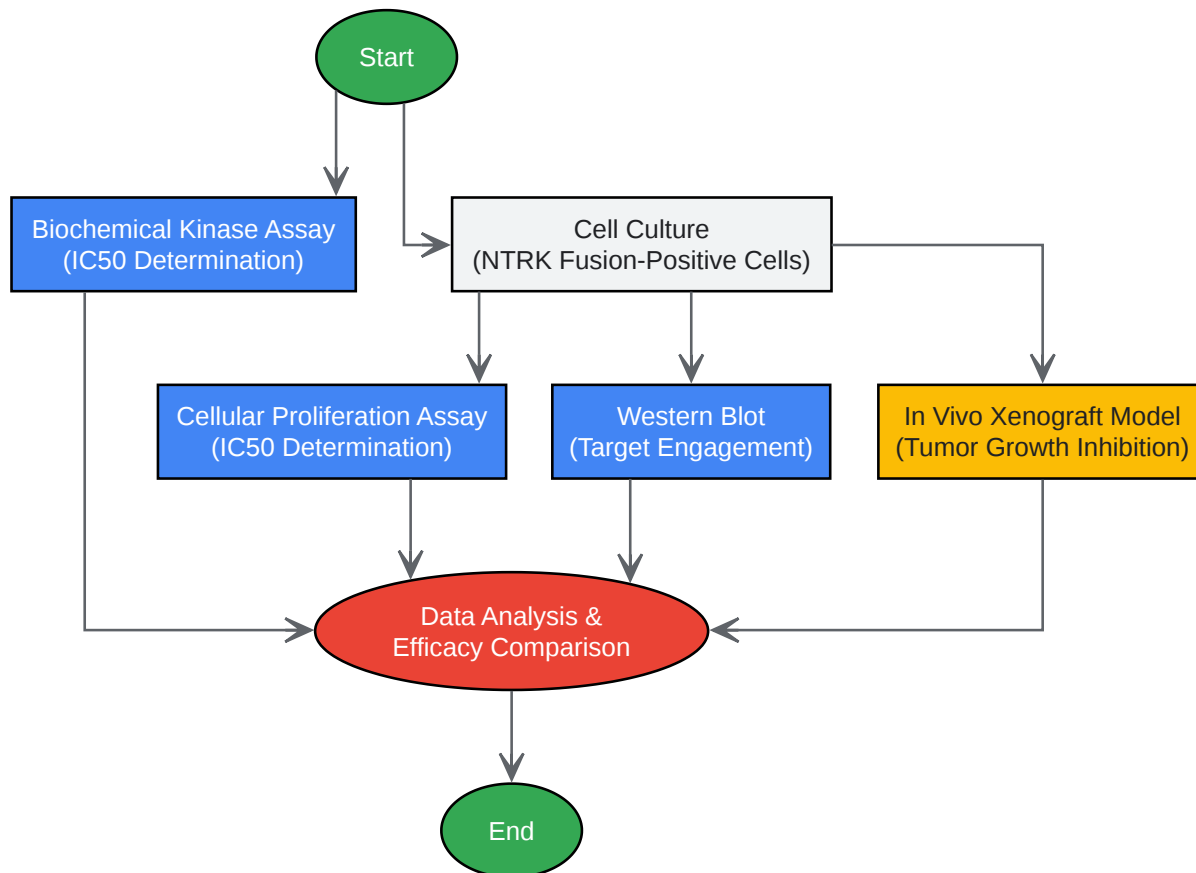
Visualizations

TRK Signaling Pathway

Caption: Simplified TRK signaling pathway activated by TRK fusion proteins and inhibited by TRK inhibitors.

Experimental Workflow for Inhibitor Efficacy Testing

General Workflow for TRK Inhibitor Efficacy Evaluation



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